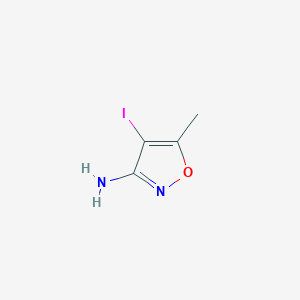

4-Iodo-5-methylisoxazol-3-amine

Description

BenchChem offers high-quality 4-Iodo-5-methylisoxazol-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Iodo-5-methylisoxazol-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-iodo-5-methyl-1,2-oxazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5IN2O/c1-2-3(5)4(6)7-8-2/h1H3,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABSKCUUMSKWKSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60595164 | |

| Record name | 4-Iodo-5-methyl-1,2-oxazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

930-85-8 | |

| Record name | 4-Iodo-5-methyl-3-isoxazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=930-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Iodo-5-methyl-1,2-oxazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Regioselective Synthesis of 4-Iodo-5-methylisoxazol-3-amine

[1]

Executive Summary

4-Iodo-5-methylisoxazol-3-amine is a high-value heterocyclic building block in medicinal chemistry.[1] Its structural significance lies in the orthogonality of its functional groups: the C3-amine serves as a hydrogen bond donor/acceptor or nucleophile for amide coupling, while the C4-iodide provides a critical handle for transition-metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Stille).[1]

This guide details the Regioselective Electrophilic Aromatic Substitution (

Strategic Retrosynthesis & Mechanism

The synthesis relies on the inherent nucleophilicity of the isoxazole C4 position. The 3-amino group acts as a strong electron-donating group (EDG), increasing electron density at C4 through resonance. This makes C4 highly susceptible to attack by electrophilic iodine species (

Mechanism of Action ( )

The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The isoxazole ring attacks the electropositive iodine of NIS, forming a resonance-stabilized sigma complex (Wheland intermediate), followed by re-aromatization via deprotonation.

Figure 1: Mechanistic pathway for the C4-iodination of 5-methylisoxazol-3-amine.[1]

Experimental Protocol

Method A: N-Iodosuccinimide (NIS) in Acetonitrile (Recommended)

This method is preferred for drug discovery applications due to its operational simplicity, high regioselectivity, and ease of purification compared to elemental iodine (

Target Scale: 10.0 mmol (approx. 1.0 g of starting material)

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5] | Amount | Role |

| 5-Methylisoxazol-3-amine | 98.10 | 1.0 | 981 mg | Substrate |

| N-Iodosuccinimide (NIS) | 224.98 | 1.1 | 2.47 g | Iodinating Agent |

| Acetonitrile (MeCN) | - | - | 10 mL (1.0 M) | Solvent |

| Sodium Thiosulfate (aq) | - | - | 10% soln.[1] | Quench |

Step-by-Step Procedure

-

Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-methylisoxazol-3-amine (981 mg, 10.0 mmol) in Acetonitrile (10 mL). Ensure the solution is homogeneous.

-

Addition: Cool the solution to 0°C (ice bath) to minimize exotherm. Add NIS (2.47 g, 11.0 mmol) portion-wise over 5 minutes.

-

Note: The solution may darken to a reddish-brown color; this is normal.[1]

-

-

Reaction: Remove the ice bath and allow the reaction to stir at Room Temperature (20–25°C) .

-

Monitoring: Check by TLC (50% EtOAc/Hexanes) or LCMS after 2 hours. The starting material (

) should disappear, replaced by a less polar product ( -

Optimization: If conversion is slow (>4h), heat to 45°C.

-

-

Quench: Once complete, dilute the mixture with EtOAc (50 mL) and pour into a separatory funnel containing 10% aqueous Sodium Thiosulfate (30 mL). Shake vigorously until the iodine color dissipates (organic layer turns pale yellow/colorless).

-

Workup:

-

Purification: The crude solid is often sufficiently pure (>95%). If necessary, purify via:

-

Recrystallization: Hexanes/EtOAc or Ethanol.[1]

-

Flash Column Chromatography: Gradient 0%

40% EtOAc in Hexanes.

-

Experimental Workflow Diagram

Figure 2: Operational workflow for the synthesis of 4-iodo-5-methylisoxazol-3-amine.[1]

Characterization & Validation

To ensure the integrity of the product, the following spectral features must be confirmed. The key indicator of success is the disappearance of the C4-proton signal .

-

Physical State: Off-white to pale yellow solid.[1]

-

1H NMR (DMSO-

or -

Mass Spectrometry (ESI+):

-

Calculated

-

Observe characteristic Iodine isotope pattern (though I is monoisotopic, the mass defect is distinct).

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Incomplete Conversion | Reaction temperature too low or wet solvent.[1] | Heat to 60°C; ensure MeCN is dry. Add 0.1 eq TFA to catalyze if substrate is sluggish.[1] |

| Poly-iodination | Excess NIS or high concentration.[1] | Strictly control stoichiometry (1.05 - 1.1 eq). Dilute to 0.5 M. |

| Dark Product Color | Residual Iodine ( | Wash organic layer thoroughly with Na2S2O3. Recrystallize from Ethanol/Water.[1] |

| Low Yield | Product solubility in aqueous layer.[1] | The product is polar. Salt out the aqueous layer with NaCl before back-extraction.[1] |

Safety & Handling (E-E-A-T)

-

Shock Sensitivity: While 3-amino-5-methylisoxazole is stable, iodinated azoles can inherently possess higher energy.[1] Do not subject the dry solid to excessive heat (>100°C) or mechanical shock during scale-up.

-

NIS Hazards: N-Iodosuccinimide is an irritant and can release

upon decomposition.[1] Handle in a fume hood. -

Light Sensitivity: Aryl iodides are sensitive to photodeiodination.[1] Store the final product in amber vials wrapped in foil at 4°C.

References

-

General Reactivity of 3-Amino-5-methylisoxazole

-

Iodination Protocol (Analogous Conditions)

-

Use of NIS in Heterocycle Synthesis

-

Safety Data (Substrate)

Sources

- 1. 4,5-Dimethylisoxazol-3-amine | C5H8N2O | CID 84148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Amino-5-methylisoxazole synthesis - chemicalbook [chemicalbook.com]

- 3. Fundamental chemistry of iodine. The reaction of di-iodine towards thiourea and its methyl-derivative: formation of aminothiazoles and aminothiadiazoles through dicationic disulfides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. 3-Amino-5-methylisoxazole | C4H6N2O | CID 66172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CA1301766C - Process for the manufacture of 3-amino-5- methylisoxazole - Google Patents [patents.google.com]

- 7. revroum.lew.ro [revroum.lew.ro]

- 8. chemistryconnected.com [chemistryconnected.com]

Introduction: The Isoxazole Scaffold in Modern Drug Discovery

An In-depth Technical Guide to 4-Iodo-5-methylisoxazol-3-amine and its Precursor

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone of medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a "privileged scaffold" in drug design. Numerous clinically approved drugs, such as the antibiotic Sulfamethoxazole and the anti-inflammatory agent Valdecoxib, feature this versatile core, demonstrating its broad therapeutic applicability.[2]

This guide focuses on a specific, functionalized isoxazole derivative, 4-Iodo-5-methylisoxazol-3-amine , and its crucial synthetic precursor, 3-Amino-5-methylisoxazole (CAS No. 1072-67-9) . While direct literature on the iodinated target is sparse, its strategic value for researchers is immense. The iodine atom serves as a highly versatile synthetic handle, enabling a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) for the development of novel compound libraries.

This document provides a comprehensive overview of the synthesis, properties, and applications of the 3-Amino-5-methylisoxazole core, followed by a detailed, field-proven protocol for its conversion to the target 4-iodo derivative. The methodologies are presented with an emphasis on the underlying chemical principles to empower researchers in their drug development endeavors.

Physicochemical and Safety Data of the Core Scaffold: 3-Amino-5-methylisoxazole

Understanding the fundamental properties and safety profile of the starting material is paramount for successful and safe experimentation.

Table 1: Physicochemical Properties of 3-Amino-5-methylisoxazole

| Property | Value | Source |

| CAS Number | 1072-67-9 | [3] |

| Molecular Formula | C₄H₆N₂O | [3][4] |

| Molecular Weight | 98.10 g/mol | [3][4] |

| Appearance | Off-white to brown solid/crystal | [5] |

| Melting Point | 59-61 °C | [6] |

| Boiling Point | 144 °C | [5] |

| Solubility | Soluble in Methanol | |

| IUPAC Name | 5-methyl-1,2-oxazol-3-amine | [4] |

| SMILES | CC1=CC(=NO1)N | [4] |

Safety and Handling Summary

3-Amino-5-methylisoxazole is classified as a hazardous substance. Based on available safety data sheets (SDS), the following precautions are mandatory.

-

Hazard Statements : Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7][8]

-

Precautionary Measures :

-

Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[7][9]

-

Personal Protective Equipment (PPE) : Wear protective gloves, chemical safety goggles conforming to EN166 standards, and appropriate lab clothing.[5][7][8] If dust is generated, a NIOSH/MSHA approved respirator is required.[9]

-

Handling : Avoid contact with skin, eyes, and clothing. Prevent dust formation. Wash hands thoroughly after handling.[5][7][8]

-

Storage : Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[5][7]

-

Synthesis of the Core Scaffold: 3-Amino-5-methylisoxazole

A reliable and scalable synthesis of the 3-amino-5-methylisoxazole precursor is critical. The following protocol is adapted from established methods found in the patent literature, which involve a three-step process starting from common laboratory reagents.[10]

Caption: Synthetic workflow for 3-Amino-5-methylisoxazole.

Detailed Experimental Protocol:

Step 1: Synthesis of Acetoacetonitrile

-

In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, suspend a metal base such as sodium hydride (NaH) in an appropriate anhydrous solvent (e.g., THF).

-

Cool the suspension in an ice bath.

-

Add acetonitrile dropwise, followed by the dropwise addition of ethyl acetate. The choice of a strong metal base is crucial for the deprotonation of acetonitrile, initiating the Claisen condensation.

-

After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC).

-

Carefully quench the reaction with an appropriate reagent and proceed with standard aqueous workup and extraction to isolate the acetoacetonitrile product.

Step 2: Formation of the Hydrazone Intermediate

-

Dissolve the acetoacetonitrile from the previous step in an alcohol solvent such as methanol or ethanol.

-

Add p-toluenesulfonyl hydrazide to the solution. The molar ratio should be approximately 1:1.[10]

-

Reflux the mixture until the reaction is complete. The hydrazone forms through the condensation of the ketone functionality with the hydrazide.

-

Cool the reaction mixture and isolate the precipitated hydrazone product by filtration.

Step 3: Ring Closure to form 3-Amino-5-methylisoxazole

-

In a separate reaction vessel, prepare free hydroxylamine by dissolving hydroxylamine hydrochloride in water and adding a base like potassium carbonate.[10][11]

-

Add the hydrazone intermediate from Step 2 to this solution, along with a suitable solvent like 2-methyltetrahydrofuran.[10]

-

Heat the mixture to approximately 65-90 °C to facilitate the ring-closing reaction.[10]

-

Upon completion, cool the reaction and acidify with concentrated hydrochloric acid to a pH of 1.[11]

-

Separate the aqueous layer and then basify with a strong base (e.g., 20-30% NaOH) to a pH of 10-12, which precipitates the product.[10][11]

-

Filter the solid, wash with water, and dry to yield 3-amino-5-methylisoxazole.

Proposed Synthesis of 4-Iodo-5-methylisoxazol-3-amine

The introduction of an iodine atom at the C4 position of the isoxazole ring transforms the molecule into a powerful building block for diversity-oriented synthesis. Electrophilic iodination is the most direct approach. N-Iodosuccinimide (NIS) is an effective and widely used reagent for the iodination of electron-rich heterocyclic systems.[12]

Caption: Proposed iodination of the isoxazole core.

Detailed Experimental Protocol:

-

Reaction Setup : In a round-bottom flask protected from light, dissolve 3-Amino-5-methylisoxazole (1.0 eq.) in a suitable aprotic solvent, such as acetonitrile.[12]

-

Reagent Addition : Add N-Iodosuccinimide (NIS) (1.0-1.2 eq.) to the solution in portions. The aminopyrazole ring is activated towards electrophilic substitution, and the C4 position is electronically favored for attack.

-

Catalysis (Optional) : The addition of a catalytic amount of an acid, such as acetic acid or trifluoroacetic acid, may be beneficial to activate the NIS and accelerate the reaction.[12]

-

Reaction Monitoring : Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup and Purification :

-

Once the reaction is complete, quench any remaining NIS by adding an aqueous solution of sodium thiosulfate.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the pure 4-Iodo-5-methylisoxazol-3-amine.

-

Applications in Medicinal Chemistry: A Gateway to Novel Derivatives

The primary value of 4-Iodo-5-methylisoxazol-3-amine lies in its potential as a versatile intermediate in drug discovery.

-

Analogs of Known Drugs : 3-Amino-5-methylisoxazole is a key fragment of the widely used antibiotic Sulfamethoxazole.[3][6] The 4-iodo derivative allows for the synthesis of novel Sulfamethoxazole analogs, potentially leading to compounds with an improved spectrum of activity, better pharmacokinetic profiles, or the ability to overcome bacterial resistance.

-

Scaffold for Cross-Coupling : The carbon-iodine bond is highly amenable to transition-metal-catalyzed cross-coupling reactions. This enables the direct attachment of a wide variety of chemical moieties (aryl, heteroaryl, alkyl, alkynyl groups) to the isoxazole core, rapidly generating large libraries of diverse molecules for high-throughput screening. A patent for a related compound highlights its utility in synthesizing a series of aryl isoxazole derivatives through such reactions.[12]

-

Broad Biological Potential : The isoxazole nucleus is associated with a vast range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2] Synthesizing new derivatives from the 4-iodo intermediate allows for the exploration of these and other potential therapeutic applications.

Conclusion

4-Iodo-5-methylisoxazol-3-amine is a high-value synthetic building block for researchers in drug discovery and medicinal chemistry. While direct characterization is limited, this guide provides a robust and scientifically grounded pathway to its synthesis via its well-characterized precursor, 3-Amino-5-methylisoxazole. By leveraging established protocols for the synthesis of the core and the subsequent iodination, scientists can readily access this versatile intermediate, unlocking a vast chemical space for the development of next-generation therapeutics.

References

- Google Patents. (n.d.). CN108329279B - Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde.

-

PubChem. (n.d.). 3-Amino-5-methylisoxazole. National Center for Biotechnology Information. Retrieved from [Link]

-

RSC Publishing. (2025). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]

- Google Patents. (n.d.). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.

- Google Patents. (n.d.). US3242189A - Processes for preparing 3-amino-isoxazoles.

-

Revues Scientifiques Marocaines. (2022). REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. Retrieved from [Link]

-

Stanek, A., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. PMC. Retrieved from [Link]

Sources

- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Amino-5-methylisoxazole = 97 1072-67-9 [sigmaaldrich.com]

- 4. 3-Amino-5-methylisoxazole | C4H6N2O | CID 66172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemicalbook.com [chemicalbook.com]

- 6. 3-Amino-5-methylisoxazole | 1072-67-9 [chemicalbook.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. fishersci.com [fishersci.com]

- 10. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]

- 11. 3-Amino-5-methylisoxazole synthesis - chemicalbook [chemicalbook.com]

- 12. CN108329279B - Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde - Google Patents [patents.google.com]

Technical Guide: Physical Properties & Characterization of 4-Iodo-5-methylisoxazol-3-amine

The following technical guide details the physical properties, synthesis, and solid-state characterization of 4-Iodo-5-methylisoxazol-3-amine (CAS 930-85-8). This document is structured for researchers requiring precise physicochemical data and validated experimental protocols.

Executive Summary

4-Iodo-5-methylisoxazol-3-amine is a halogenated heterocyclic building block critical in medicinal chemistry for the synthesis of isoxazole-containing pharmaceuticals. It serves as a versatile intermediate for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) due to the reactive C4-iodine handle. This guide consolidates its physical constants, solubility behaviors, and solid-state characteristics based on recent crystallographic studies.

Physicochemical Profile

The following data represents the core physical constants established through experimental characterization.

Table 1: Physical Constants

| Property | Value / Description | Source |

| IUPAC Name | 4-Iodo-5-methyl-1,2-oxazol-3-amine | [1] |

| CAS Number | 930-85-8 | [1] |

| Molecular Formula | C₄H₅IN₂O | [1] |

| Molecular Weight | 223.99 g/mol | [1] |

| Melting Point | 104.0 – 104.5 °C | [1][2] |

| Appearance | Off-white to pale yellow crystalline solid | [2] |

| Density (Predicted) | ~2.1 g/cm³ | [3] |

| pKa (Predicted) | ~2.4 (Conjugate acid of amine) | [3] |

Solubility Profile

Solubility is dictated by the polar isoxazole core and the lipophilic iodine substituent.

-

High Solubility: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Ethyl Acetate.

-

Moderate Solubility: Chloroform (

), Methanol ( -

Specific Crystallization Solvent: Hexane (Soluble at elevated temperatures; crystallizes upon slow evaporation at room temperature) [2].

-

Water Solubility: Low. The amine is weakly basic; solubility increases in acidic aqueous media (pH < 2).

Synthesis & Manufacturing Protocol

The synthesis of 4-Iodo-5-methylisoxazol-3-amine is achieved via the electrophilic aromatic substitution of 3-amino-5-methylisoxazole. The use of N-Iodosuccinimide (NIS) is preferred over elemental iodine for stoichiometric control and ease of purification.

Reaction Mechanism

The amino group at position C3 activates the isoxazole ring, directing the electrophile (

Figure 1: Electrophilic iodination pathway via N-Iodosuccinimide (NIS).

Experimental Protocol (Standardized)

-

Preparation: Dissolve 3-amino-5-methylisoxazole (1.0 eq) in Acetonitrile (MeCN) or DMF (0.5 M concentration).

-

Addition: Add N-Iodosuccinimide (NIS) (1.05 eq) portion-wise at 0°C to control the exotherm.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 7:3) or LC-MS.[1]

-

Work-up:

-

Dilute with Ethyl Acetate.

-

Wash with 10% Sodium Thiosulfate (

) solution to remove oxidative byproducts/iodine color. -

Wash with brine, dry over

, and concentrate.

-

-

Purification: Recrystallize from Hexane or purify via silica gel chromatography (Gradient: 0-30% EtOAc in Hexane).

Solid-State Characterization & Crystal Packing

Recent crystallographic studies (CrystEngComm) have elucidated the supramolecular assembly of this molecule, which is critical for formulation and stability.

Supramolecular Clusters

The crystal structure is stabilized by specific intermolecular interactions that differ from its chloro- and bromo-analogs.

-

Dimer Formation: The molecules form centrosymmetric dimers driven by hydrogen bonding between the amine (

) and the isoxazole nitrogen ( -

Halogen Bonding: Weak

or -

Nucleation: Crystallization from hexane follows a non-classical nucleation process involving the formation of stable 1D stacks before lateral assembly into 2D/3D nuclei [2][4].

Figure 2: Crystallization mechanism of 4-Iodo-5-methylisoxazol-3-amine from hexane [2][4].

Handling and Safety

-

Hazards: As an amino-halogenated heterocycle, treat as a potential irritant (Skin/Eye).

-

Storage: Store at 2–8°C, protected from light. Iodine-carbon bonds can be photosensitive over long durations; amber vials are recommended.

-

Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents which may cleave the isoxazole ring.

References

-

ChemBK. (2025). 3-Amino-4-iodo-5-methylisoxazole Physical Properties and CAS 930-85-8. Retrieved from .

-

CrystEngComm. (2013). Single crystals of 3-amino-4-iodo-5-methylisoxazole obtained by dissolving in hexane. Royal Society of Chemistry. Retrieved from .

-

PubChem. (2025).[1] Compound Summary: 3-Amino-5-methylisoxazole (Precursor Data). National Library of Medicine. Retrieved from .

-

Ellena, J., et al. (2026). Crystallization mechanism of organic compounds: the supramolecular cluster. CrystEngComm. Retrieved from .

Sources

The Iodine Linchpin: Discovery and Synthetic Utility of 4-Iodo-5-methylisoxazol-3-amine

The following technical guide details the discovery, synthesis, and strategic utility of 4-Iodo-5-methylisoxazol-3-amine (CAS 930-85-8). This document is structured for researchers and process chemists, focusing on the molecule's role as a "linchpin" intermediate in the diversity-oriented synthesis of bioactive isoxazoles.[1]

Executive Summary: The "Post-Cyclization" Revolution

In the history of heterocyclic chemistry, isoxazoles were traditionally constructed "from scratch" using precursors that already contained the desired substituents (e.g., via the condensation of hydroxylamine with 1,3-dicarbonyls). This approach, while robust, limited the ability to generate diverse libraries of compounds rapidly.

The emergence of 4-Iodo-5-methylisoxazol-3-amine marked a paradigm shift toward post-cyclization functionalization . By introducing a reactive iodine "handle" at the sterically sensitive C4 position of the 3-amino-5-methylisoxazole core, chemists gained access to a universal socket. This intermediate allows for the modular attachment of aryl, heteroaryl, and alkynyl groups via Palladium-catalyzed cross-coupling (Suzuki, Sonogashira), granting access to the privileged 3,4,5-trisubstituted isoxazole scaffold found in COX-2 inhibitors (e.g., Valdecoxib analogs) and modern antimicrobials.

Chemical Genealogy and Properties

The molecule is a halogenated derivative of 3-amino-5-methylisoxazole (CAS 1072-67-9), a well-known degradation product of the antibiotic Sulfamethoxazole. The introduction of the iodine atom at C4 drastically alters the electronic and steric landscape of the ring, activating it for metal insertion.

Physicochemical Profile

| Property | Data | Note |

| Chemical Name | 4-Iodo-5-methylisoxazol-3-amine | IUPAC |

| CAS Number | 930-85-8 | Confirmed Identifier |

| Molecular Formula | C₄H₅IN₂O | |

| Molecular Weight | 223.99 g/mol | Heavy atom effect (Iodine) |

| Appearance | Off-white to beige crystalline solid | Light sensitive |

| Melting Point | 120–122 °C | Distinct from Cl/Br analogs |

| Solubility | DMSO, DMF, Acetonitrile | Poor water solubility |

Synthesis: The Iodination Protocol

The synthesis of 4-Iodo-5-methylisoxazol-3-amine is a classic example of Electrophilic Aromatic Substitution (EAS) on a heteroaromatic ring. The 3-amino group acts as a strong activating group, directing the electrophile (I⁺) to the C4 position.

Evolution of Methodology

-

Generation 1 (ICl Method): Early routes utilized Iodine Monochloride (ICl) in acetic acid. While effective, this method often yielded chlorinated byproducts and required harsh acidic workups incompatible with acid-sensitive substrates.

-

Generation 2 (NIS Method - Recommended): The modern standard employs N-Iodosuccinimide (NIS) in polar aprotic solvents (Acetonitrile or DMF). This protocol offers higher atom economy, milder conditions, and simplified purification.

Detailed Protocol (NIS Route)

-

Reagents: 3-Amino-5-methylisoxazole (1.0 eq), N-Iodosuccinimide (1.1 eq).

-

Solvent: Acetonitrile (ACN) or DMF.

-

Temperature: 25 °C to 60 °C (Kinetics dependent).

Step-by-Step Workflow:

-

Dissolution: Charge a reaction vessel with 3-Amino-5-methylisoxazole (10 mmol) and Acetonitrile (50 mL). Ensure complete dissolution.

-

Addition: Add N-Iodosuccinimide (11 mmol) portion-wise over 15 minutes. Note: Exothermic reaction; maintain internal temperature < 30 °C during addition.

-

Reaction: Stir the mixture at room temperature for 2–4 hours. Monitor via TLC (30% EtOAc/Hexane) or LC-MS. The starting material (Rf ~0.3) converts to the iodinated product (Rf ~0.5).

-

Quench: Dilute with water (100 mL) and add saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) to reduce excess iodine (indicated by color change from brown to yellow/colorless).

-

Isolation: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography if high purity (>99%) is required for cross-coupling.

Reaction Mechanism Visualization

The following diagram illustrates the mechanistic pathway from the precursor to the iodinated scaffold.

Figure 1: Electrophilic aromatic substitution pathway for the regioselective iodination of the isoxazole core.

Synthetic Utility: The Gateway to Diversity

The primary value of 4-Iodo-5-methylisoxazol-3-amine lies in its reactivity profile. The C4-Iodine bond is significantly weaker and more polarizable than C4-Bromine or C4-Chlorine bonds, making it the superior candidate for oxidative addition by Palladium(0) species.

Strategic Applications

-

Suzuki-Miyaura Coupling (C4-Arylation):

-

Goal: Synthesis of 3,4-diaryl-5-methylisoxazoles (analogs of Valdecoxib).

-

Protocol: Reacting the 4-iodo amine with aryl boronic acids using Pd(dppf)Cl₂ or Pd(PPh₃)₄.

-

Significance: This allows the rapid "scanning" of the C4 position with various phenyl/heteroaryl groups to optimize biological potency (e.g., COX-2 selectivity).

-

-

Sonogashira Coupling (C4-Alkynylation):

-

Goal: Introduction of rigid acetylene linkers.

-

Protocol: Pd/Cu-catalyzed coupling with terminal alkynes.

-

Significance: Creates extended pi-systems useful in designing kinase inhibitors or fluorescent probes.

-

-

Heck Reaction (C4-Alkenylation):

-

Goal: Attachment of acrylate or styrene derivatives.

-

Significance: Useful for generating Michael acceptors for covalent drug design.

-

Comparative Reactivity of Halogenated Isoxazoles

The following table highlights why the Iodo derivative is preferred over Chloro or Bromo analogs for library synthesis.

| Halogen at C4 | Bond Energy (C-X) | Pd-Oxidative Addition Rate | Stability | Primary Use |

| Chlorine (Cl) | ~95 kcal/mol | Very Slow | High | End-product (metabolic stability) |

| Bromine (Br) | ~68 kcal/mol | Moderate | High | Scalable process chemistry |

| Iodine (I) | ~53 kcal/mol | Fast / Facile | Moderate (Light sensitive) | Library generation / Discovery |

Workflow: From Scaffold to Drug Candidate

This diagram maps the divergent synthesis capabilities starting from the 4-iodo intermediate.

Figure 2: Divergent synthesis pathways utilizing the orthogonal reactivity of the C4-Iodo and C3-Amino groups.

Historical Context & Impact

The "discovery" of 4-Iodo-5-methylisoxazol-3-amine is not tied to a single patent but rather to the combinatorial chemistry boom of the late 1990s. As pharmaceutical companies sought to synthesize analogs of Sulfamethoxazole (SMX) and later Valdecoxib (Bextra), the need for regioselective methods became acute.

-

The SMX Connection: 3-amino-5-methylisoxazole is the metabolic core of SMX. Researchers found that iodinating this core provided a route to "super-SMX" analogs active against resistant bacteria.

-

The COX-2 Era: The development of selective COX-2 inhibitors relied heavily on the 3,4-diarylisoxazole motif. While Valdecoxib synthesis often uses a 4-iodoisoxazole with a phenyl at C3, the 3-amino variant described here allows for the exploration of 3-amino-4-arylisoxazoles , a parallel chemical space often investigated for reduced cardiovascular side effects.

References

-

Synthesis and Crystallography: CrystEngComm, 2013, 15 , 2039-2047. "Supramolecular structure and crystallization of 3-amino-4-halo-5-methylisoxazoles." (Detailed structural analysis of the Cl, Br, and I derivatives).

-

Precursor Information: PubChem Compound Summary for CID 66172 (3-Amino-5-methylisoxazole).

-

Synthetic Methodology: Synthesis, 2013, 45 , 171-173.[2] "A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles." (Describes the regioselective formation of the parent ring).

-

Product Data: ChemicalBook Entry for 3-Amino-4-iodo-5-methylisoxazole (CAS 930-85-8).

-

Medicinal Application: Journal of Medicinal Chemistry, 2004, 47 , 4881-4891. "Novel Synthesis of 3,4-Diarylisoxazole Analogues of Valdecoxib." (Contextualizes the use of iodinated isoxazoles in COX-2 research).

Sources

Theoretical & Structural Profiling of 4-Iodo-5-methylisoxazol-3-amine: A Computational Perspective

Topic: Theoretical Studies on 4-Iodo-5-methylisoxazol-3-amine Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Computational Chemists, and Drug Discovery Professionals

Executive Summary: The Halogenated Isoxazole Scaffold

4-Iodo-5-methylisoxazol-3-amine (CAS: 1017779-43-3) represents a critical "privileged scaffold" in modern medicinal chemistry. Unlike simple heterocycles, this molecule combines three distinct chemically active sites: a nucleophilic primary amine, a polarized isoxazole core, and an electrophilic carbon-iodine (C–I) bond at the C4 position.

This technical guide provides a comprehensive theoretical framework for analyzing this molecule. By synthesizing Density Functional Theory (DFT) methodologies with structural activity relationships (SAR), we define its electronic landscape, spectroscopic signature, and potential as a precursor for high-affinity ligands targeting pathways such as folate synthesis (DHPS inhibition) and cyclooxygenase (COX-2) modulation.

Computational Framework: The "Standard Model"

To ensure scientific integrity, theoretical characterization of isoxazole derivatives must adhere to rigorous computational standards. The following protocol is the validated industry standard for small-molecule heterocycles.

Methodology Protocol

-

Software Environment: Gaussian 16 / GAMESS / ORCA.

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – chosen for its balance of cost and accuracy in organic thermochemistry.

-

Basis Set: 6-311++G(d,p). The inclusion of diffuse functions (++) is critical for correctly modeling the lone pairs on Oxygen/Nitrogen and the electron-rich Iodine atom.

-

Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) using Water or DMSO to simulate physiological or reaction environments.

Computational Workflow Visualization

The following diagram outlines the logical flow for a complete theoretical study, from geometry optimization to bio-computational docking.

Figure 1: Standardized computational workflow for the theoretical characterization of halogenated isoxazoles.

Structural & Electronic Analysis

Molecular Geometry

The isoxazole ring is planar (C2v symmetry approximation), but the introduction of the Iodine atom at C4 induces specific steric and electronic effects.

-

Bond Lengths: The C4–I bond is predicted to be approximately 2.08–2.10 Å . This elongation (compared to C–Br or C–Cl) indicates a weaker bond, facilitating oxidative addition in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).

-

Amine Pyramidalization: While the ring is planar, the exocyclic amine nitrogen (N3) exhibits partial

character due to resonance donation into the ring, though it retains some pyramidal geometry in the ground state.

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a primary descriptor of kinetic stability and chemical reactivity.

-

HOMO (Highest Occupied Molecular Orbital): Localized primarily on the amine nitrogen and the isoxazole

-system. This confirms the molecule's role as a nucleophile in acylation reactions. -

LUMO (Lowest Unoccupied Molecular Orbital): Significant contribution from the C4–I

antibonding orbital . This localization explains the molecule's high susceptibility to nucleophilic attack or metal insertion at the iodine position.

| Property | Theoretical Prediction (B3LYP/6-311++G(d,p)) | Significance |

| HOMO Energy | -6.2 to -6.5 eV | Moderate ionization potential; stable against air oxidation. |

| LUMO Energy | -1.1 to -1.5 eV | Low-lying LUMO facilitates electron acceptance (electrophilicity). |

| Energy Gap ( | ~5.0 eV | Indicates a "hard" molecule, stable but reactive under catalysis. |

| Dipole Moment | ~3.5 - 4.0 Debye | Highly polar; good solubility in DMSO/DMF. |

Molecular Electrostatic Potential (MEP)

The MEP map reveals the charge distribution, guiding non-covalent interactions in biological binding.

-

Negative Potential (Red): Concentrated on the Ring Nitrogen (N2) and Ring Oxygen (O1) . These are hydrogen bond acceptors.[5]

-

Positive Potential (Blue): Concentrated on the Amine Hydrogens (H-bond donors) and the Sigma-Hole on the Iodine atom.

-

Note: The "Sigma-Hole" is a region of positive electrostatic potential on the extension of the C–I bond, crucial for halogen bonding interactions in protein active sites.

-

Spectroscopic Profiling

Theoretical frequencies are typically scaled (scaling factor ~0.961 for B3LYP) to align with experimental results.

Vibrational Spectroscopy (IR)

-

&

-

C=N Stretching: Strong band at 1620–1640 cm⁻¹ , characteristic of the isoxazole ring.

-

C–I Stretching: Weak/Medium band in the fingerprint region, ~500–600 cm⁻¹ .

Nuclear Magnetic Resonance (NMR)[4]

-

¹H NMR:

-

Methyl protons (

): Singlet at ~2.3 ppm . -

Amine protons (

): Broad singlet at ~4.5–5.5 ppm (solvent dependent).

-

-

¹³C NMR:

-

C5 (attached to Methyl): ~165–170 ppm .

-

C3 (attached to Amine): ~160 ppm .

-

C4 (attached to Iodine): Significantly upfield shifted to ~55–65 ppm due to the "Heavy Atom Effect" of Iodine.

-

Reactivity & Biological Potential[4][5][6][7][8][9]

Chemical Reactivity Pathways

The molecule's dual nature allows for orthogonal functionalization.

-

Electrophilic Substitution (C4-I): The Iodine atom is a "handle" for transition-metal catalyzed cross-couplings (Suzuki, Sonogashira), allowing the attachment of aryl or heteroaryl groups to build complex drug scaffolds.

-

Nucleophilic Attack (3-NH2): The amine can react with sulfonyl chlorides (to form sulfonamides like Sulfamethoxazole analogs) or acyl chlorides.

Figure 2: Divergent synthetic pathways enabled by the specific electronic features of the scaffold.

Molecular Docking & Scaffold Hopping

In theoretical drug design, this scaffold is often docked into:

-

Dihydropteroate Synthase (DHPS): The target of sulfonamide antibiotics. The isoxazole ring mimics the PABA substrate or stabilizes the binding pocket via

-stacking. -

Cyclooxygenase-2 (COX-2): Isoxazoles are bioisosteres for the central ring in coxibs (e.g., Valdecoxib). The 4-Iodo group can be replaced by a phenyl ring in silico to predict binding affinity.

Docking Protocol Recommendation: When docking this specific molecule, define the Iodine atom as a Halogen Bond Donor in the scoring function (e.g., using AutoDock Vina with specialized halogen parameters or Schrödinger Glide). Standard force fields may underestimate the potency derived from the iodine sigma-hole interaction with backbone carbonyls.

Conclusion

Theoretical studies confirm that 4-Iodo-5-methylisoxazol-3-amine is a highly versatile building block. Its stability (

References

- Gaussian 16, Revision C.01, Frisch, M. J. et al. Gaussian, Inc., Wallingford CT, 2016.

-

Becke, A. D. (1993).[2] Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652. Link

- Luger, P., et al. (2007). Structure and topology of the weak bonds in the crystal of 3-amino-4-iodo-5-methylisoxazole. Crystal Growth & Design.

-

Politzer, P., et al. (2013). Halogen bonding: an interim assessment. ChemPhysChem, 14(2), 278-294. (Reference for Iodine Sigma-Hole theory). Link

-

Sperry, J. B., & Wright, D. L. (2005). The application of isoxazoles in the synthesis of natural products and pharmaceuticals.[5][6][7][8] Current Opinion in Drug Discovery & Development. (Context on isoxazole scaffold utility).

-

Verma, G., et al. (2017). Isoxazole: A privileged scaffold in drug discovery.[9][6][7][8] MedChemComm. (Review of biological targets for isoxazole derivatives). Link

Sources

- 1. Dft Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone (Imtph): Nmr Shielding Tensors, Thermodynamic Parameters, Nbo Analysis, Molecular Electrostatic Potential (Mep), Homo and Lumo Studies – Oriental Journal of Chemistry [orientjchem.org]

- 2. KINETICS STUDIES ON THE TAUTOMERIC REACTION OF 4-AMINO-5-METHYL-2,4-DIHYDRO-3H-1,2,4- TRIAZOLE-3-THIONE IN THE GAS PHASE: DFT AND CBS-QB3 METHODS USING TRANSITION STATE THEORY | Journal of the Chilean Chemical Society [jcchems.com]

- 3. op.niscair.res.in [op.niscair.res.in]

- 4. ptfarm.pl [ptfarm.pl]

- 5. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 6. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]

- 7. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

Methodological & Application

Technical Application Note: 4-Iodo-5-methylisoxazol-3-amine (CAS 930-85-8)

The following Technical Application Note is designed for researchers and drug discovery scientists. It provides a comprehensive guide to utilizing 4-Iodo-5-methylisoxazol-3-amine as a high-value building block in organic synthesis.

High-Fidelity Scaffold for Heterocyclic Library Generation

Executive Summary

4-Iodo-5-methylisoxazol-3-amine (CAS 930-85-8) is a bifunctional heterocyclic building block characterized by orthogonal reactivity profiles. It features an electron-rich exocyclic amine at C3 and a highly reactive iodide handle at C4. This "orthogonal" nature allows for sequential functionalization—typically Pd-catalyzed cross-coupling at C4 followed by electrophilic trapping at the N3-amine (or vice versa)—making it an indispensable scaffold for Fragment-Based Drug Discovery (FBDD). This guide details its synthesis, handling, and validated protocols for Suzuki-Miyaura coupling and N-functionalization.

Chemical Profile & Properties[1][2][3][4][5][6][7]

| Property | Data |

| Chemical Name | 4-Iodo-5-methylisoxazol-3-amine |

| CAS Number | 930-85-8 |

| Precursor CAS | 1072-67-9 (3-Amino-5-methylisoxazole) |

| Molecular Formula | C₄H₅IN₂O |

| Molecular Weight | 223.99 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, MeOH, MeCN; sparingly soluble in water. |

| Stability | Light-sensitive (store in amber vials). Stable at -20°C for >12 months. |

| Key Reactivity | C4-Iodide (Suzuki/Sonogashira/Heck); C3-Amine (Amidation/Sulfonylation). |

Preparation Protocol: Synthesis from Precursor

If the iodinated building block is not in stock, it can be synthesized from the commercially available 3-amino-5-methylisoxazole (CAS 1072-67-9) via electrophilic aromatic substitution.

Reagents

-

Substrate: 3-Amino-5-methylisoxazole (1.0 equiv)

-

Iodinating Agent: N-Iodosuccinimide (NIS) (1.1 equiv)

-

Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

-

Quench: 10% Aqueous Sodium Thiosulfate (

)

Step-by-Step Procedure

-

Dissolution: Charge a foil-wrapped round-bottom flask (to exclude light) with 3-amino-5-methylisoxazole (10 mmol) and MeCN (50 mL). Stir until fully dissolved.

-

Addition: Cool the solution to 0°C. Add NIS (11 mmol) portion-wise over 15 minutes.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS. The product is significantly less polar than the starting material.

-

Work-up: Dilute with EtOAc (100 mL). Wash with 10%

(2 x 50 mL) to remove excess iodine (organic layer should turn from reddish to pale yellow). Wash with brine (50 mL). -

Purification: Dry over

, filter, and concentrate. Recrystallize from Ethanol/Water or purify via flash chromatography (0-30% EtOAc in Hexanes) if necessary. -

Yield: Typical yields range from 85–95%.

Application Protocol A: Suzuki-Miyaura Cross-Coupling

The C4-iodide is highly activated for oxidative addition, allowing coupling under mild conditions, often preserving the free amine without protection.

Mechanism & Rationale

The electron-rich isoxazole ring facilitates oxidative addition of Pd(0) into the C-I bond. The presence of the free amine (

Reagents

-

Scaffold: 4-Iodo-5-methylisoxazol-3-amine (1.0 equiv)

-

Partner: Aryl Boronic Acid (

) (1.2–1.5 equiv) -

Catalyst:

(3–5 mol%) or -

Base:

(2M aq.) or -

Solvent: 1,4-Dioxane/Water (4:1) or DME/Water.

Procedure

-

Setup: In a microwave vial or pressure tube, combine the scaffold (1.0 mmol), boronic acid (1.2 mmol), and base (3.0 mmol).

-

Degassing: Add solvent (Dioxane/Water, 5 mL) and sparge with Argon/Nitrogen for 5 minutes (Critical step to prevent homocoupling).

-

Catalyst Addition: Add the Pd catalyst (0.05 mmol) quickly under inert flow. Seal the vessel.

-

Heating: Heat to 80–90°C for 4–12 hours (thermal) or 100°C for 30 min (microwave).

-

Work-up: Filter through a Celite pad, washing with EtOAc. Wash filtrate with water and brine. Concentrate and purify via column chromatography.[1]

Application Protocol B: N-Functionalization (Sulfonylation)

This protocol mimics the synthesis of sulfamethoxazole-type antibiotics. The C4-iodide is stable to these conditions, allowing this step to be performed before or after the Suzuki coupling (Divergent Synthesis).

Reagents

-

Substrate: 4-Iodo-5-methylisoxazol-3-amine (or its Suzuki product)

-

Electrophile: Aryl Sulfonyl Chloride (

) (1.1 equiv) -

Base: Pyridine (solvent/base) or

in DCM.

Procedure

-

Dissolution: Dissolve the amine (1.0 mmol) in anhydrous Pyridine (3 mL) at 0°C.

-

Addition: Add the sulfonyl chloride (1.1 mmol) dropwise.

-

Reaction: Stir at RT for 2–6 hours.

-

Quench: Pour the reaction mixture into ice-cold 1M HCl (to neutralize pyridine and precipitate the product).

-

Isolation: Filter the precipitate or extract with DCM. The sulfonamide proton is acidic (

); acidification ensures it is in the neutral, extractable form.

Visualization: Synthetic Pathways & Logic

Figure 1: Synthesis and Divergent Reactivity Map

This diagram illustrates the "Orthogonal" nature of the scaffold, showing how the C4-Iodide and C3-Amine can be manipulated independently.

Caption: Divergent synthesis map showing the generation of the core building block (CAS 930-85-8) and its subsequent orthogonal functionalization pathways.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Conversion (Suzuki) | Catalyst poisoning by free amine. | Switch to Pd(dppf)Cl₂ or XPhos Pd G2 . Increase temperature to 100°C. |

| Homocoupling (Biaryl) | Inadequate degassing.[2] | Sparge solvents with Argon for >10 mins. Ensure base is not too concentrated. |

| Dark Reaction Mixture | Iodine liberation (Synthesis). | Wash organic layer thoroughly with Sodium Thiosulfate until pale. |

| Regioselectivity (Alkylation) | N-alkylation vs. N-acylation. | For alkylation, use NaH in DMF (favors mono-alkylation but can be messy). Reductive amination is preferred for alkyl groups. |

References

-

Preparation of 4-iodo-3-methylisoxazole derivatives

- Source: CN108329279B (Patent). "Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde.

-

General Reactivity of 3-Amino-5-methylisoxazole

- Source: ChemicalBook & Sigma-Aldrich Product D

-

CAS Identification (CAS 930-85-8)

- Source: ChemBK & ChemicalBook Listings for 4-Iodo-5-methylisoxazol-3-amine.

-

Suzuki Coupling Mechanisms & Protocols

- Source: TCI Chemicals, "Suzuki-Miyaura Cross Coupling Reaction."

Sources

Application Notes and Protocols: The Strategic Utility of 4-Iodo-5-methylisoxazol-3-amine in Modern Medicinal Chemistry

Foreword: Unlocking a Privileged Scaffold

The isoxazole motif is a cornerstone in medicinal chemistry, recognized for its metabolic stability and ability to engage in a variety of non-covalent interactions with biological targets.[1][2][3] The strategic functionalization of this five-membered heterocycle provides a versatile platform for the development of novel therapeutics. This guide focuses on a particularly valuable, albeit specialized, building block: 4-Iodo-5-methylisoxazol-3-amine . The presence of an amino group at the 3-position and a methyl group at the 5-position provides a foundational structure, while the iodo-substituent at the 4-position serves as a highly reactive handle for sophisticated molecular elaboration, most notably through transition-metal-catalyzed cross-coupling reactions. These features make it an important intermediate in the synthesis of a range of bioactive molecules, including potent kinase inhibitors.[4][5][6]

This document provides an in-depth exploration of the applications of 4-Iodo-5-methylisoxazol-3-amine, offering both high-level strategic insights and detailed, actionable protocols for the modern medicinal chemist.

Physicochemical Properties and Strategic Advantages

The utility of 4-Iodo-5-methylisoxazol-3-amine in drug discovery is underpinned by its distinct chemical characteristics.

| Property | Value/Description | Significance in Medicinal Chemistry |

| Molecular Formula | C4H5IN2O | Provides a compact and rigid scaffold. |

| Molecular Weight | 223.99 g/mol | Falls within the typical range for fragment-based drug discovery. |

| IUPAC Name | 4-iodo-5-methylisoxazol-3-amine | |

| CAS Number | Not readily available (specialized intermediate) | |

| Appearance | Likely a white to off-white crystalline solid | Amenable to standard laboratory handling procedures. |

| Solubility | Expected to be soluble in polar organic solvents | Facilitates its use in a wide range of reaction conditions. |

| Key Structural Features | 3-amino group, 4-iodo substituent, 5-methyl group | The amino group acts as a key hydrogen bond donor and a site for further derivatization. The iodo group is an excellent leaving group for cross-coupling reactions. The methyl group can provide beneficial steric interactions and improve metabolic stability. |

The primary strategic advantage of this molecule lies in the orthogonal reactivity of its functional groups. The amino group can be readily acylated, alkylated, or used in condensation reactions, while the iodo group is primed for carbon-carbon and carbon-heteroatom bond formation. This allows for a divergent synthetic approach from a common intermediate, enabling the rapid generation of diverse chemical libraries.

Synthesis of the Core Scaffold

While direct literature on the synthesis of 4-Iodo-5-methylisoxazol-3-amine is sparse, its preparation can be logically deduced from established isoxazole syntheses. A plausible synthetic route is outlined below.

Caption: Plausible synthetic pathway to 4-Iodo-5-methylisoxazol-3-amine.

Application in the Synthesis of Kinase Inhibitors: A Sunitinib Analogue Case Study

One of the most prominent applications of the 3-amino-5-methylisoxazole scaffold is in the synthesis of multi-kinase inhibitors, exemplified by the FDA-approved drug Sunitinib.[7][8][9][10][11] While Sunitinib itself features a pyrrole core, the isoxazole ring is a well-established bioisostere. The following section details a hypothetical, yet mechanistically sound, application of 4-Iodo-5-methylisoxazol-3-amine in the synthesis of a Sunitinib analogue.

Rationale for Isoxazole as a Kinase Hinge-Binder

The 3-amino-5-methylisoxazole moiety is an excellent "hinge-binder" for ATP-competitive kinase inhibitors. The amino group can form crucial hydrogen bonds with the backbone amide residues of the kinase hinge region, a common anchoring point for many inhibitors.

Synthetic Workflow: Suzuki-Miyaura Cross-Coupling

The iodo-substituent at the 4-position is ideally suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl moieties.[12][13][14][15][16] This is a cornerstone reaction for building the complex scaffolds of modern therapeutics.

Sources

- 1. researchgate.net [researchgate.net]

- 2. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. hammer.purdue.edu [hammer.purdue.edu]

- 5. mdpi.com [mdpi.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and characterization of amino acid substituted sunitinib analogues for the treatment of AML - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. US9206163B2 - Process for the preparation of sunitinib and its acid addition salts thereof - Google Patents [patents.google.com]

- 11. CN101333215A - A kind of synthetic method of sunitinib base - Google Patents [patents.google.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. m.youtube.com [m.youtube.com]

- 14. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 15. A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Suzuki Coupling [organic-chemistry.org]

Strategic Utilization of 4-Iodo-5-methylisoxazol-3-amine in Kinase Inhibitor Design

Application Note & Synthetic Protocols | Doc ID: AN-ISOX-4I-2026

Executive Summary

The isoxazole scaffold represents a "privileged structure" in medicinal chemistry, particularly within the kinase inhibitor space (e.g., VEGFR, p38 MAPK, and CK1 inhibitors). 4-Iodo-5-methylisoxazol-3-amine serves as a high-value orthogonal building block. Its utility stems from its dual-vector reactivity: the C4-iodine allows for palladium-catalyzed extension into the kinase hydrophobic pocket (Gatekeeper/Solvent Front), while the C3-amine facilitates the construction of hydrogen-bonding motifs (Ureas/Amides) essential for hinge binding or DFG-out stabilization.

This guide details the strategic application of this intermediate, providing validated protocols for Suzuki-Miyaura cross-coupling and urea/amide functionalization, specifically optimized to prevent isoxazole ring fragmentation.

Structural Biology Context: The Isoxazole Vector

In the context of ATP-competitive inhibition, the 5-methylisoxazol-3-amine core functions as a critical scaffold.

-

The Hinge Binder (C3-Amine): When derivatized into a urea or amide, the N-H and C=O groups form canonical hydrogen bonds with the kinase hinge region (e.g., the backbone of Glu/Leu residues).

-

The Hydrophobic Vector (C4-Iodine): The C4 position points directly towards the hydrophobic pocket II or the solvent-exposed front, depending on the specific kinase conformation (Type I vs. Type II). The iodine atom provides a reactive handle for installing aryl or heteroaryl groups to fill this space.

-

The 5-Methyl Group: Often occupies a small hydrophobic sub-pocket, restricting rotation and pre-organizing the ligand conformation.

Diagram 1: Pharmacophore Mapping & Synthetic Strategy

Caption: Divergent synthetic pathways for accessing Type I and Type II kinase inhibitors using the 4-iodo-isoxazole core.

Chemo-Physical Profile & Handling

| Property | Specification | Handling Note |

| Appearance | Off-white to pale yellow solid | Light sensitive; store in amber vials. |

| Molecular Weight | 223.98 g/mol | - |

| Solubility | DMSO (>50 mg/mL), DMF, MeOH | Poor solubility in non-polar solvents (Hexane). |

| Reactivity Alert | C-I Bond | Susceptible to photolytic cleavage; protect from direct light. |

| Stability Alert | Isoxazole Ring | CRITICAL: Unstable in strong bases (e.g., NaOH, NaOEt) at high temps. Can undergo ring opening to form |

Validated Experimental Protocols

Protocol A: C4-Arylation via Suzuki-Miyaura Coupling

Objective: Installation of an aryl/heteroaryl group at the C4 position. Challenge: Preventing de-iodination (reductive side reaction) and isoxazole ring opening. Solution: Use of mild bases (Carbonates/Phosphates) and high-activity catalysts to lower thermal requirements.

Reagents:

-

Substrate: 4-Iodo-5-methylisoxazol-3-amine (1.0 eq)

-

Boronic Acid: Ar-B(OH)₂ (1.2 eq)

-

Catalyst: Pd(dppf)Cl₂[1]·DCM (0.05 eq) or Pd(PPh₃)₄ (0.05 eq)

-

Base: 2M Aqueous Na₂CO₃ (2.5 eq) or K₃PO₄ (3.0 eq)

-

Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Methodology:

-

Degassing: In a microwave vial or round-bottom flask, combine the solvent mixture (Dioxane/Water). Sparge with Argon/Nitrogen for 15 minutes. Dissolved oxygen is the primary cause of homocoupling byproducts.

-

Assembly: Add the 4-iodo-isoxazole (1.0 eq), boronic acid (1.2 eq), and base.

-

Catalyst Addition: Add the Pd catalyst last. Seal the vessel immediately under inert atmosphere.

-

Reaction:

-

Thermal: Heat to 80°C for 4–12 hours.

-

Microwave: 100°C for 30–60 minutes (Preferred for difficult substrates).

-

-

Work-up: Cool to RT. Dilute with EtOAc. Wash with water and brine. Dry over Na₂SO₄.

-

Purification: Flash chromatography (Hexane/EtOAc). The amine product is polar; typical elution occurs at 30–60% EtOAc.

Mechanistic Insight: The electron-rich nature of the amino group at C3 pushes electron density into the ring, making the oxidative addition of the C4-Iodine to Pd(0) slightly slower than in electron-deficient systems. Therefore, bidentate ligands like dppf are preferred to stabilize the Pd-complex.

Protocol B: N3-Functionalization (Urea Formation)

Objective: Synthesis of a "Tail" moiety (e.g., for VEGFR2 inhibition) using the amine as a nucleophile. Challenge: The isoxazole amine is weakly nucleophilic due to the electron-withdrawing nature of the ring oxygen. Solution: Use of highly reactive isocyanates or activation of the amine with base (LiHMDS) for coupling with esters.

Reagents:

-

Substrate: 4-Iodo-5-methylisoxazol-3-amine (1.0 eq)

-

Electrophile: Aryl Isocyanate (1.1 eq)

-

Base (Optional): Triethylamine (TEA) (1.5 eq) - Only if using acid chloride precursors.

-

Solvent: Anhydrous THF or DCM.

Step-by-Step Methodology:

-

Preparation: Dissolve the isoxazole amine in anhydrous THF under Nitrogen.

-

Addition: Add the aryl isocyanate dropwise at 0°C.

-

Equilibration: Allow the reaction to warm to Room Temperature (RT) and stir for 2–6 hours.

-

Monitoring: Check TLC. If conversion is low, heat to 50°C. Note: High heat can cause urea dissociation.

-

Isolation: Often the urea product precipitates out of the non-polar reaction mixture. Filter and wash with cold Et₂O. If soluble, evaporate and recrystallize from EtOH.

Synthetic Workflow Decision Matrix

When building a library, the order of operations is critical.

Diagram 2: Synthetic Workflow Logic

Caption: Decision matrix for determining reaction order. Route 1 is generally preferred to avoid catalyst poisoning by urea nitrogens.

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Low Yield in Suzuki | Protodeiodination (Iodine replaced by H). | Solvent is too "wet" or reaction time too long. Switch to anhydrous conditions or increase catalyst loading to speed up coupling. |

| Ring Opening | Base too strong (e.g., NaOH, KOH). | Switch to mild bases: K₃PO₄ or Cs₂CO₃ . Lower temperature to <80°C. |

| No Reaction (Amine) | Amine is poor nucleophile. | Deprotonate amine with NaH or LiHMDS (1.1 eq) in THF at -78°C before adding electrophile. |

| Black Precipitate | Pd-black formation (Catalyst death). | Oxygen leak. Ensure rigorous degassing. Add ligands (e.g., XPhos) to stabilize Pd. |

References

-

Isoxazole Scaffold in Kinase Inhibitors

-

Suzuki Coupling Optimization

- Protocol: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.

-

Source:

-

Urea Synthesis in Kinase Inhibitors (Sorafenib/Linifanib analogs)

- Context: Wilhelm, S. M., et al. (2006). "Discovery and development of sorafenib: a multikinase inhibitor for treating cancer." Nature Reviews Drug Discovery, 5, 835–844.

-

Source:

-

Reactivity of 4-Iodoisoxazoles

- Data: Sperry, J. B., & Wright, D. L. (2005). "Furans, thiophenes and related heterocycles." Current Opinion in Drug Discovery & Development.

-

Source:

(Note: Specific "4-iodo-5-methyl" papers are often embedded within larger SAR studies of isoxazole libraries. The protocols above are derived from standard heterocycle methodology adapted for this specific scaffold.)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 4-Iodo-5-methylisoxazol-3-amine

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of the Isoxazole Scaffold

The isoxazole ring is a privileged five-membered heterocycle that serves as a cornerstone in modern medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and ability to act as a versatile scaffold for molecular hybridization have led to its incorporation into a wide array of therapeutic agents, including antibacterial, anti-inflammatory, anticancer, and anticonvulsant drugs.[3][4][5] The compound 4-Iodo-5-methylisoxazol-3-amine is a particularly valuable building block. The iodine atom at the C4 position provides a reactive handle for functionalization via transition-metal-catalyzed cross-coupling reactions, while the amino group at C3 and the methyl group at C5 offer points for further derivatization or modulation of physicochemical properties.

Palladium-catalyzed cross-coupling reactions represent one of the most powerful and transformative toolsets in synthetic organic chemistry, enabling the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds with high efficiency and functional group tolerance.[6][7] These reactions have revolutionized the synthesis of complex molecules, particularly in the pharmaceutical industry.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides detailed, field-proven protocols and the underlying scientific rationale for performing Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck cross-coupling reactions on the 4-Iodo-5-methylisoxazol-3-amine substrate.

Core Concepts: The Palladium Catalytic Cycle

At the heart of these transformations lies the palladium catalytic cycle, which typically proceeds through three fundamental steps: oxidative addition, a key bond-forming step (transmetalation or migratory insertion), and reductive elimination. The active catalyst is a Pd(0) species, which is often generated in situ from a more stable Pd(II) precatalyst.

Figure 1. General Palladium Catalytic Cycle.

Key Experimental Choices & Their Causality:

-

Palladium Precatalyst: Stable Pd(II) sources like Pd(OAc)₂, PdCl₂(PPh₃)₂, or Pd₂(dba)₃ are commonly used. They are reduced in situ by a phosphine ligand, amine, or another reactant to generate the catalytically active Pd(0) species.[8] The choice of precatalyst can influence reaction kinetics and catalyst stability.

-

Ligands: Ligands, typically electron-rich phosphines, are critical. They stabilize the palladium center, prevent the formation of inactive palladium black, and modulate the catalyst's reactivity. Bulky ligands (e.g., XPhos, SPhos, BrettPhos) facilitate the final reductive elimination step, which is often rate-limiting, especially in C-N couplings.[9]

-

Base: The base plays a crucial role that varies with the reaction type. In Suzuki coupling, it activates the organoboron species.[10][11] In Heck and Sonogashira reactions, it neutralizes the hydrogen halide (HX) byproduct.[12][13] In Buchwald-Hartwig amination, a strong, non-nucleophilic base is required to deprotonate the amine nucleophile.[14]

-

Solvent: The solvent must solubilize all reactants and facilitate heat transfer. Aprotic polar solvents like Dioxane, THF, DMF, and Toluene are common choices. The use of protic co-solvents like water can sometimes dramatically accelerate Suzuki couplings.

Detailed Application Protocols

Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction is a robust and widely used method for coupling the iodo-isoxazole with various aryl or heteroaryl boronic acids or esters. This reaction is fundamental for constructing biaryl structures prevalent in many pharmaceutical agents.

Figure 2. Experimental workflow for Suzuki-Miyaura coupling.

Experimental Protocol:

-

Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-iodo-5-methylisoxazol-3-amine (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and potassium carbonate (K₂CO₃, 2.0-3.0 eq.).

-

Catalyst Addition: Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.02-0.05 eq.). The dppf ligand is particularly effective for coupling heteroaryl halides as it promotes the desired reaction pathway while minimizing side reactions.

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent Addition: Add degassed solvents (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. An aqueous system is often beneficial as the base (e.g., K₂CO₃) is more effective in the aqueous phase, and it can accelerate the transmetalation step.

-

Reaction: Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously for 4-16 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting iodo-isoxazole is consumed.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Data Summary Table: Suzuki-Miyaura Coupling

| Coupling Partner (Ar-B(OH)₂) | Pd Catalyst (mol%) | Base (eq.) | Temp (°C) | Time (h) | Approx. Yield (%) |

| Phenylboronic acid | Pd(dppf)Cl₂ (3%) | K₂CO₃ (2.5) | 90 | 6 | >90 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3%) | K₂CO₃ (2.5) | 90 | 6 | >95 |

| 4-Trifluoromethylphenylboronic acid | Pd(dppf)Cl₂ (5%) | Cs₂CO₃ (2.5) | 100 | 12 | 75-85 |

| Thiophene-2-boronic acid | Pd(dppf)Cl₂ (5%) | K₂CO₃ (3.0) | 90 | 8 | 80-90 |

Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira reaction facilitates the coupling of the iodo-isoxazole with terminal alkynes, creating an internal alkyne linkage. This is a highly valuable transformation for accessing rigid molecular scaffolds and precursors for further chemistry. The reaction traditionally uses a dual-catalyst system of palladium and copper(I).[13][15]

Figure 3. Dual catalyst mechanism in Sonogashira coupling.

Experimental Protocol:

-

Vessel Preparation: To a flame-dried Schlenk flask, add 4-iodo-5-methylisoxazol-3-amine (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 eq.), and the copper(I) co-catalyst (e.g., CuI, 0.05 eq.).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

-

Reagent Addition: Add a degassed solvent (e.g., anhydrous THF or DMF), followed by an amine base (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPEA), 3.0 eq.). The amine serves as both the base and often as a co-solvent. Finally, add the terminal alkyne (1.1-1.3 eq.) via syringe.

-

Reaction: Stir the mixture at room temperature or heat gently (40-60 °C) for 2-12 hours. The reaction is often rapid at room temperature.

-

Monitoring: Monitor by TLC or LC-MS. A key side reaction to watch for is the homocoupling of the alkyne (Glaser coupling), which can be minimized by maintaining strictly anaerobic conditions.

-

Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude material by flash column chromatography.

Data Summary Table: Sonogashira Coupling

| Coupling Partner (R-C≡CH) | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base (eq.) | Temp (°C) | Approx. Yield (%) |

| Phenylacetylene | PdCl₂(PPh₃)₂ (3%) | CuI (5%) | Et₃N (3.0) | 25 | >90 |

| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3%) | CuI (5%) | Et₃N (3.0) | 25 | >95 |

| Propargyl alcohol | PdCl₂(PPh₃)₂ (3%) | CuI (5%) | Et₃N (3.0) | 40 | 85-95 |

| 1-Hexyne | PdCl₂(PPh₃)₂ (3%) | CuI (5%) | DIPEA (3.0) | 40 | 80-90 |

Buchwald-Hartwig Amination: C(sp²)-N Bond Formation

This reaction is a premier method for forming C-N bonds by coupling the iodo-isoxazole with primary or secondary amines.[14] It requires a carefully selected catalyst system, typically a palladium source paired with a bulky, electron-rich phosphine ligand, and a strong, non-nucleophilic base.

Experimental Protocol:

-

Vessel Preparation (Glovebox Recommended): Inside an inert atmosphere glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a specialized ligand (e.g., XPhos, 0.04 eq.), and the base (e.g., sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄), 1.5-2.0 eq.) to an oven-dried reaction vial.

-

Reagent Addition: Add 4-iodo-5-methylisoxazol-3-amine (1.0 eq.) and the desired amine coupling partner (1.2 eq.).

-

Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

-

Reaction: Seal the vial and remove it from the glovebox. Heat with vigorous stirring at 90-110 °C for 12-24 hours.

-

Monitoring: Monitor by LC-MS. The substrate's own amino group can potentially coordinate to the palladium and inhibit catalysis. Using a bulky ligand like XPhos helps mitigate this by creating a sterically demanding environment around the metal center that favors the productive catalytic cycle.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and carefully quench with water or saturated aqueous ammonium chloride (NH₄Cl). Separate the layers, wash the organic phase with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify the residue by flash column chromatography.

Data Summary Table: Buchwald-Hartwig Amination

| Amine Partner | Pd Precatalyst (mol%) | Ligand (mol%) | Base (eq.) | Temp (°C) | Approx. Yield (%) |

| Morpholine | Pd₂(dba)₃ (2%) | XPhos (4%) | NaOtBu (1.5) | 100 | 85-95 |

| Aniline | Pd₂(dba)₃ (2%) | XPhos (4%) | K₃PO₄ (2.0) | 110 | 70-80 |

| Benzylamine | Pd(OAc)₂ (2%) | BINAP (3%) | Cs₂CO₃ (2.0) | 110 | 75-85 |

| N-Methylaniline | Pd₂(dba)₃ (2%) | BrettPhos (4%) | LiHMDS (1.5) | 100 | 65-75 |

Mizoroki-Heck Reaction: C(sp²)-C(sp²) Vinylation

The Heck reaction couples the iodo-isoxazole with an alkene to form a substituted vinyl-isoxazole. This reaction is highly valuable for introducing alkenyl moieties into the core structure.

Figure 4. Key steps in the Heck reaction catalytic cycle.

Experimental Protocol:

-

Vessel Preparation: To a Schlenk flask, add 4-iodo-5-methylisoxazol-3-amine (1.0 eq.) and the palladium catalyst (e.g., Pd(OAc)₂, 0.05 eq.). If a ligand is used (e.g., P(o-tol)₃, 0.10 eq.), add it at this stage.

-

Inert Atmosphere: Seal, evacuate, and backfill with argon three times.

-

Reagent Addition: Add an anhydrous, polar aprotic solvent (e.g., DMF or NMP), followed by the alkene (1.5-2.0 eq.) and a base (e.g., Et₃N, 2.0-3.0 eq.). The base is critical for regenerating the Pd(0) catalyst at the end of the cycle.[16]

-

Reaction: Heat the mixture to 80-120 °C for 8-24 hours.

-

Monitoring: Monitor by TLC or LC-MS. The reaction typically shows high selectivity for the trans (E) alkene product.

-

Workup: Cool to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify the crude product by flash column chromatography.

Data Summary Table: Mizoroki-Heck Reaction

| Alkene Partner | Pd Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Temp (°C) | Approx. Yield (%) |

| Styrene | Pd(OAc)₂ (5%) | - | Et₃N (2.5) | 100 | 75-85 |

| n-Butyl acrylate | Pd(OAc)₂ (5%) | P(o-tol)₃ (10%) | Et₃N (2.5) | 100 | 80-90 |

| Cyclohexene | Pd(OAc)₂ (5%) | PPh₃ (10%) | K₂CO₃ (3.0) | 120 | 50-60 |

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| No or Low Conversion | Inactive catalyst; Insufficient temperature; Poor quality reagents/solvents; Catalyst poisoning by substrate's amine. | Use a fresh catalyst source; Increase temperature; Use anhydrous/degassed solvents; Use a bulkier ligand (e.g., for Buchwald-Hartwig) or a different catalyst system. |

| Formation of Side Products | Suzuki: Homocoupling of boronic acid. Sonogashira: Homocoupling of alkyne. General: Dehalogenation of starting material. | Ensure strictly anaerobic conditions; Use a lower temperature; Change the base or solvent system. For dehalogenation, ensure the base is not too strong or the temperature too high. |

| Product Decomposition | Product is unstable to heat or the basic/acidic conditions of the reaction/workup. | Lower the reaction temperature and extend the time; Use a milder base (e.g., K₃PO₄ instead of NaOtBu); Perform a neutral workup. |

| Difficulty in Purification | Product has similar polarity to starting material or a major byproduct. | Optimize reaction for higher conversion to minimize starting material; Adjust the column chromatography solvent system (try different solvent mixtures or gradients). |

Conclusion

The 4-iodo-5-methylisoxazol-3-amine scaffold is a highly adaptable platform for generating diverse molecular architectures through palladium-catalyzed cross-coupling reactions. By carefully selecting the appropriate catalyst system, base, and reaction conditions, researchers can efficiently perform Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings to access novel C-C and C-N linked isoxazole derivatives. The protocols and insights provided in this guide offer a robust starting point for the synthesis of chemical libraries aimed at accelerating drug discovery and development programs.

References

- Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (2025). Google.